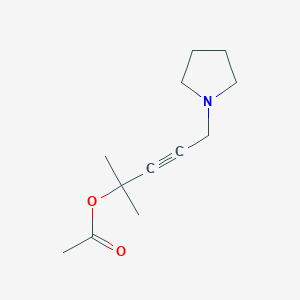![molecular formula C20H24N2O3 B5604684 N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide, also known as DMPTB, is a benzohydrazide derivative with potential applications in the field of pharmaceuticals. It is a small molecule that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide is believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing. It also disrupts the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, two enzymes involved in the apoptotic pathway. It also causes cell cycle arrest at the G2/M phase by upregulating p21 and downregulating cyclin B1. In addition, this compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide is its low toxicity, making it a potentially safe and effective antitumor and antimicrobial agent. However, its solubility in water is limited, making it difficult to administer in vivo. In addition, more research is needed to determine its efficacy and safety in animal models and humans.
Direcciones Futuras
Future research on N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide could focus on improving its solubility and bioavailability, as well as studying its effects in animal models and humans. It could also be studied in combination with other antitumor agents to determine its potential as a synergistic therapy. Finally, its antimicrobial activity could be further explored to determine its potential as a new antibiotic.
Métodos De Síntesis
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide can be synthesized by reacting 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenyl acetate. The resulting product is then reacted with hydrazine hydrate to form 3,5-dimethylphenyl hydrazine. Finally, the hydrazine is reacted with 2,4,6-trimethylbenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide has been studied for its potential use as an antitumor agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity against gram-positive bacteria.
Propiedades
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-12-6-13(2)10-17(9-12)25-11-18(23)21-22-20(24)19-15(4)7-14(3)8-16(19)5/h6-10H,11H2,1-5H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUALJHSVHXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)


![N-{[5-(4-nitrophenyl)-2H-tetrazol-2-yl]methyl}aniline](/img/structure/B5604646.png)
![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)

![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)


![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)